molecular formula C8H6BrF2NO5S B13427987 1-Bromo-3-(difluoromethylsulfonyl)-2-methoxy-5-nitrobenzene

1-Bromo-3-(difluoromethylsulfonyl)-2-methoxy-5-nitrobenzene

Cat. No.: B13427987
M. Wt: 346.10 g/mol
InChI Key: WZSAOOJPDXEWQD-UHFFFAOYSA-N
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Description

1-Bromo-3-(difluoromethylsulfonyl)-2-methoxy-5-nitrobenzene is an organic compound with a complex structure, characterized by the presence of bromine, difluoromethylsulfonyl, methoxy, and nitro functional groups attached to a benzene ring

Preparation Methods

The synthesis of 1-Bromo-3-(difluoromethylsulfonyl)-2-methoxy-5-nitrobenzene involves multiple steps, each requiring specific reagents and conditionsThe reaction conditions typically involve the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield .

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

1-Bromo-3-(difluoromethylsulfonyl)-2-methoxy-5-nitrobenzene undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromic acid.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield a variety of substituted benzene derivatives, while reduction of the nitro group results in the formation of an amino compound.

Scientific Research Applications

1-Bromo-3-(difluoromethylsulfonyl)-2-methoxy-5-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its structural features allow it to interact with biological macromolecules, providing insights into their function and mechanism of action.

    Medicine: Potential applications include the development of new drugs targeting specific enzymes or receptors. The compound’s ability to undergo various chemical modifications makes it a versatile candidate for drug design and discovery.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties. Its reactivity and stability make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism by which 1-Bromo-3-(difluoromethylsulfonyl)-2-methoxy-5-nitrobenzene exerts its effects depends on its interaction with molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, affecting various biochemical pathways .

Comparison with Similar Compounds

1-Bromo-3-(difluoromethylsulfonyl)-2-methoxy-5-nitrobenzene can be compared with other similar compounds, such as:

The presence of multiple functional groups in this compound makes it unique and valuable for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C8H6BrF2NO5S

Molecular Weight

346.10 g/mol

IUPAC Name

1-bromo-3-(difluoromethylsulfonyl)-2-methoxy-5-nitrobenzene

InChI

InChI=1S/C8H6BrF2NO5S/c1-17-7-5(9)2-4(12(13)14)3-6(7)18(15,16)8(10)11/h2-3,8H,1H3

InChI Key

WZSAOOJPDXEWQD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1Br)[N+](=O)[O-])S(=O)(=O)C(F)F

Origin of Product

United States

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